molecular formula C15H22BrNO2S B12183007 [(2-Bromo-4,5-dimethylphenyl)sulfonyl](2-methylcyclohexyl)amine

[(2-Bromo-4,5-dimethylphenyl)sulfonyl](2-methylcyclohexyl)amine

Cat. No.: B12183007
M. Wt: 360.3 g/mol
InChI Key: QQMGFLBNROHQNC-UHFFFAOYSA-N
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Description

(2-Bromo-4,5-dimethylphenyl)sulfonylamine is an organic compound that features a sulfonamide group attached to a brominated aromatic ring and a cyclohexylamine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Bromo-4,5-dimethylphenyl)sulfonylamine typically involves the following steps:

    Bromination: The starting material, 4,5-dimethylphenyl, undergoes bromination using bromine or N-bromosuccinimide (NBS) to introduce the bromine atom at the 2-position.

    Sulfonylation: The brominated product is then reacted with a sulfonyl chloride, such as methanesulfonyl chloride, in the presence of a base like pyridine to form the sulfonyl derivative.

    Amidation: Finally, the sulfonyl derivative is reacted with 2-methylcyclohexylamine under suitable conditions to yield the target compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

(2-Bromo-4,5-dimethylphenyl)sulfonylamine can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines or thiols.

    Oxidation and Reduction: The sulfonyl group can be reduced to a sulfide or oxidized to a sulfone.

    Coupling Reactions: The aromatic ring can participate in coupling reactions like Suzuki-Miyaura coupling.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide or thiourea in polar solvents.

    Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products

    Substitution: Products include azides, thiols, or other substituted derivatives.

    Oxidation: Products include sulfones.

    Reduction: Products include sulfides.

Scientific Research Applications

(2-Bromo-4,5-dimethylphenyl)sulfonylamine has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of potential therapeutic agents.

    Materials Science: It can be incorporated into polymers or other materials to impart specific properties.

    Biological Studies: It can be used to study the effects of sulfonamide derivatives on biological systems.

Mechanism of Action

The mechanism of action of (2-Bromo-4,5-dimethylphenyl)sulfonylamine involves its interaction with molecular targets such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to inhibit enzyme activity or modulate receptor function. The bromine atom and the cyclohexylamine moiety can further influence the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • [(2-Bromo-4,5-dimethylphenyl)sulfonyl]morpholine
  • [(2-Bromo-4,5-dimethylphenyl)sulfonyl]piperidine

Uniqueness

(2-Bromo-4,5-dimethylphenyl)sulfonylamine is unique due to the presence of the 2-methylcyclohexylamine moiety, which can impart different physicochemical properties and biological activities compared to other similar compounds. This uniqueness can be leveraged in the design of novel compounds with specific desired properties.

Properties

Molecular Formula

C15H22BrNO2S

Molecular Weight

360.3 g/mol

IUPAC Name

2-bromo-4,5-dimethyl-N-(2-methylcyclohexyl)benzenesulfonamide

InChI

InChI=1S/C15H22BrNO2S/c1-10-6-4-5-7-14(10)17-20(18,19)15-9-12(3)11(2)8-13(15)16/h8-10,14,17H,4-7H2,1-3H3

InChI Key

QQMGFLBNROHQNC-UHFFFAOYSA-N

Canonical SMILES

CC1CCCCC1NS(=O)(=O)C2=C(C=C(C(=C2)C)C)Br

Origin of Product

United States

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